molecular formula C20H22N2O4 B2550648 2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954627-00-0

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2550648
CAS No.: 954627-00-0
M. Wt: 354.406
InChI Key: OTYVGPBBVRPWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-(1-benzyl-3-oxo-1-phenylpropyl)-2,4-dimethoxybenzamide

Uniqueness

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzamide core with a pyrrolidinone moiety makes it a versatile compound for various applications.

Biological Activity

2,4-Dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide (CAS Number: 954627-00-0) is a synthetic compound belonging to the benzamide class. Its structure features a dimethoxy substitution on the benzene ring and a pyrrolidinone moiety, which contributes to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_{2}O4_{4}
Molecular Weight354.4 g/mol
CAS Number954627-00-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related benzamide derivatives. Although specific data on this compound is limited, compounds with similar structures have shown promising results against various cancer cell lines:

  • Cell Line Studies : Related compounds demonstrated cytotoxic effects against breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer cell lines using MTT assays. For instance, some derivatives exhibited greater potency than cisplatin, a common chemotherapeutic agent .
  • Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest in the sub-G1 phase, suggesting that these compounds can effectively trigger programmed cell death in cancer cells .

Antimicrobial and Antioxidant Properties

Benzamides are known for their diverse biological activities:

  • Antimicrobial Activity : Some studies indicate that benzamide derivatives can inhibit bacterial growth, although specific data for this compound is still emerging.
  • Antioxidant Activity : Compounds with similar structural motifs have been reported to scavenge free radicals and reduce oxidative stress markers in vitro.

Case Studies

While direct case studies on this compound are scarce, research on similar compounds provides insights into its potential applications:

  • Study on Related Compounds : A series of benzamide derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated a structure–activity relationship where specific substitutions enhanced anticancer activity .
  • Potential for Drug Development : The unique structural features of this compound suggest it could serve as a lead compound in drug discovery programs targeting cancer and other diseases.

Properties

IUPAC Name

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-8-9-17(18(11-16)26-2)20(24)21-12-14-10-19(23)22(13-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVGPBBVRPWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.